N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNLNSMHPSWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the nitrobenzamide moiety: The oxadiazole intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The exact mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide depends on its application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide and related compounds:
Key Findings and Analysis
Structural and Electronic Effects
- Nitro vs. However, the absence of a sulfamoyl group may reduce hydrogen-bonding capacity, affecting solubility or target engagement.
- Furan-2-yl vs. Other Substituents : The furan-2-yl group in the target compound and LMM11 contributes π-π stacking interactions, whereas LMM5’s 4-methoxyphenylmethyl group introduces steric bulk and electron-donating effects, possibly reducing antifungal potency .
- Heterocycle Variations : Replacing oxadiazole with thiazole (as in ) alters the heterocycle’s electron distribution, shifting the target enzyme from Trr1 to PFOR .
Physicochemical Properties
- Solubility : LMM11’s sulfamoyl group enhances aqueous solubility compared to the nitro group in the target compound, which may affect bioavailability .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 227.219 g/mol
- Density : 1.303 g/cm³
- Boiling Point : 428.8°C at 760 mmHg
- Flash Point : 213.1°C
The presence of the furan ring and the oxadiazole moiety contributes to its chemical reactivity and potential biological activity. The nitro group is particularly significant as it can participate in redox reactions, which may influence the compound's interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study investigating nitro-substituted compounds showed promising results against various cancer cell lines. The compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating their potential as antitumor agents.
- Case Study : A compound bearing an iso-propyl amidine moiety showed high antitumor activity in A549 and NCI-H358 lung cancer cell lines with IC50 values of 2.12 ± 0.21 μM and 4.01 ± 0.95 μM respectively . This suggests that structural modifications can enhance biological activity.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. Research indicates that derivatives containing furan and oxadiazole structures exhibit significant antibacterial activity, making them potential candidates for antibiotic development.
The mechanism by which this compound exerts its biological effects may involve:
- DNA Interaction : Some studies suggest that compounds with similar structures bind to DNA, particularly in the minor groove, which could inhibit replication and transcription processes.
- Enzyme Inhibition : The nitro group may facilitate redox reactions that affect enzyme activity involved in tumor growth or microbial resistance.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | Antitumor |
| Compound B | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound C | MRC-5 | 3.11 ± 0.26 | Cytotoxic |
| Compound D | Various | Varies | Antimicrobial |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 227.219 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 428.8°C |
| Flash Point | 213.1°C |
Q & A
Q. What are the common synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Oxadiazole Core Formation : Hydrazides derived from furan-2-carboxylic acid are cyclized with cyanogen bromide (CNBr) or carbon disulfide (CS₂) to form the 1,3,4-oxadiazole ring .
Amide Coupling : The oxadiazole intermediate is coupled with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine or NaH) in anhydrous THF .
Nitration : If the nitro group is not pre-installed, electrophilic nitration of the benzamide moiety may be required using HNO₃/H₂SO₄ under controlled conditions .
Q. Optimization Tips :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | CNBr, MeOH, 12h, RT | 60-70 | 95% |
| Amide Coupling | 4-Nitrobenzoyl chloride, NaH, THF | 50-60 | 98% |
| Microwave Cyclization | CS₂, DMF, 150°C, 30 min | 75-80 | 97% |
Q. How is the compound characterized, and what analytical techniques are critical for structural confirmation?
Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan protons at δ 6.4–7.2 ppm, oxadiazole C=O at ~165 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N motifs stabilizing the oxadiazole-benzamide linkage) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.05 for C₁₃H₈N₄O₅) .
Critical Note : Use SHELXL for refining crystallographic data to resolve disorder in the nitro group .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or benzamide moieties affect biological activity?
Case Study :
- Antimicrobial Activity : Replacing the nitro group with methylsulfanyl (as in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) increases lipophilicity (logP from 2.1 to 3.5), enhancing Gram-positive bacterial inhibition (MIC = 8 µg/mL vs. S. aureus) .
- Antitumor Activity : Substituting furan with thiophene reduces IC₅₀ against HeLa cells from 12 µM to 8 µM due to improved π-π stacking with DNA .
Q. Methodological Insight :
Q. What computational strategies are used to study binding interactions with biological targets?
Approaches :
Molecular Docking : Dock the compound into the active site of Candida albicans sterol 14α-demethylase (CYP51) using AutoDock Vina. Key interactions include H-bonds between the oxadiazole O and Tyr118 .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-CB1 receptor complex. RMSD < 2 Å indicates stable binding .
Validation : Compare with Lipinski’s Rule (e.g., logP = 2.5, MW = 342.2 Da) to ensure drug-likeness .
Q. How are crystallographic data analyzed to resolve contradictions in reported molecular geometries?
Example Conflict : Discrepancies in nitro group orientation (coplanar vs. twisted relative to benzamide). Resolution Strategy :
Q. Table 2: Geometric Parameters
| Parameter | X-ray Data (Å/°) | DFT (Gas Phase) |
|---|---|---|
| C–O (Nitro) | 1.21 | 1.19 |
| Dihedral (Nitro-Benzamide) | 5.2° | 8.7° |
Q. What methodologies address low yields in large-scale synthesis?
Solutions :
- Flow Chemistry : Continuous-flow reactors improve mixing during cyclization, scaling to 50 g with 70% yield .
- Catalytic Optimization : Use Pd/C (5 wt%) for nitro reduction steps, reducing catalyst loading by 30% .
Critical Consideration : Monitor exothermic reactions (e.g., nitration) using in-situ IR to prevent decomposition .
Q. How are solvatochromic properties exploited to study the compound’s microenvironment interactions?
Method :
- UV-Vis Spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., Δλ = 15 nm from hexane to DMSO). Correlate with Reichardt’s ET(30) parameter to estimate dipole moments .
- DFT-Solvent Models : Use PCM (Polarizable Continuum Model) to simulate solvent effects on HOMO-LUMO gaps .
Application : Detect binding to serum albumin via fluorescence quenching (Ksv = 1.2 × 10⁴ M⁻¹) .
Q. What are the challenges in analyzing metabolic stability, and how are they addressed?
Key Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
